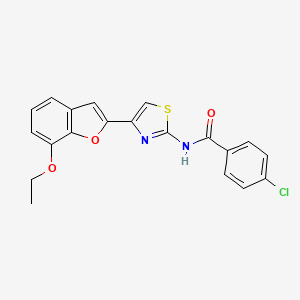

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

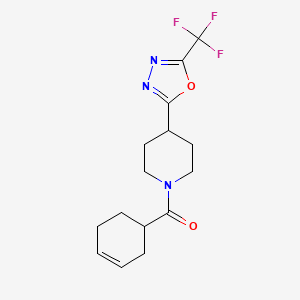

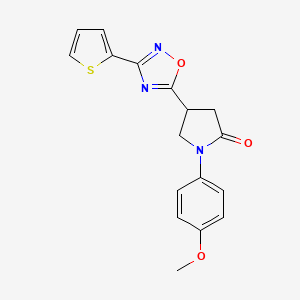

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine, also known as DMSQ, is a chemical compound that has been used in scientific research as a tool to study the function of certain proteins in the human body. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

A fundamental aspect of the research involving compounds similar to "3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine" is their synthesis and reactivity. Studies demonstrate the cyclization processes, offering exclusive pathways to anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength used in the reaction (Ukrainets et al., 2014). Such reactions are crucial for the development of novel heterocyclic compounds with potential pharmaceutical applications.

Antiproliferative and Tubulin Polymerization Inhibition

Compounds structurally related to "3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine" have shown significant antiproliferative activity against various cancer cell lines, attributed to their ability to inhibit tubulin polymerization. This biological activity is essential for the development of new anticancer agents (Lee et al., 2011). The modification of such compounds, including the introduction of sulfonyl and methoxy groups, can significantly impact their biological efficacy, offering a route to potent antitumor drugs.

Enantioselective Synthesis

Research on compounds akin to "3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine" includes the development of enantioselective synthesis methods for chiral heterocycles, such as 1-aryl-1,2,3,4-tetrahydroisoquinolines. These methods involve diastereoselective addition reactions that are key in producing compounds with potential as pharmaceutical intermediates (Wünsch et al., 1999).

Electrophilic Amination and Cyclization Reactions

The electrophilic amination of Grignard reagents using O-sulfonyloximes, leading to primary amines and various cyclic imines, is a crucial reaction pathway for synthesizing nitrogen-containing heterocycles. Such pathways are vital for creating compounds with potential applications in medicinal chemistry and drug design (Narasaka, 2003).

Pharmaceutical Applications and Metal Complexes

The synthesis of metal chelates of derivatives structurally related to "3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine" has shown potential in developing new materials with antimicrobial activities. These findings underscore the compound's versatility and its derivatives in creating biologically active metal complexes (Patel, 2009).

Propriétés

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-6-24(7-2)22-19-13-17(27-5)9-11-20(19)23-14-21(22)28(25,26)18-10-8-15(3)16(4)12-18/h8-14H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHWIMOFFLECLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B2733683.png)

![8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2733689.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2733692.png)

![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2733695.png)

![N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B2733697.png)

![1-(2-Phenoxyethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2733700.png)